![molecular formula C18H15ClN2O3 B13150903 (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 39545-26-1](/img/structure/B13150903.png)
(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a chlorinated phenyl group, an indole moiety, and a formamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the indole and chlorophenyl intermediates through amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The formamido group can be reduced to an amine under mild conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The formamido group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
2-chlorophenylacetic acid: Contains a chlorophenyl group but lacks the indole moiety.
N-formyltryptophan: Contains both an indole and a formamido group but lacks the chlorophenyl group.
Uniqueness
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, while the indole moiety provides a versatile scaffold for further functionalization.
Eigenschaften
CAS-Nummer |
39545-26-1 |
|---|---|
Molekularformel |
C18H15ClN2O3 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
PIHNVMQBEJPYDL-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl |
Löslichkeit |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
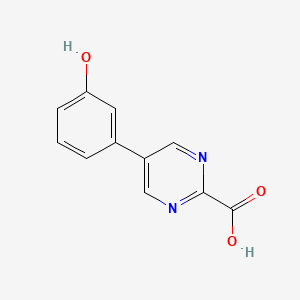
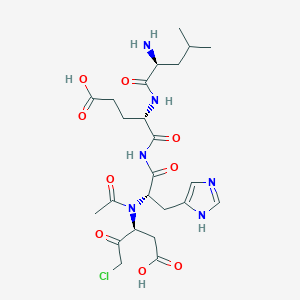
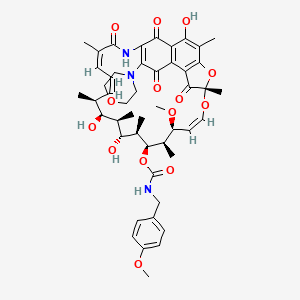
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
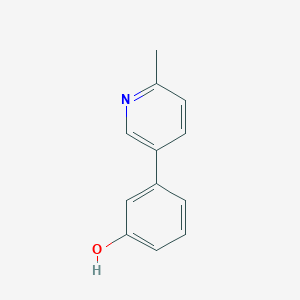
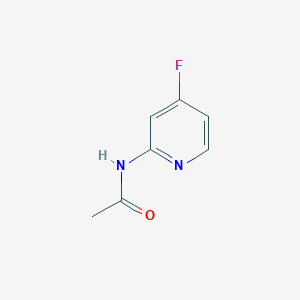

![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)

